Adenosine-N1-oxide is a derivative of adenosine, characterized by the oxidation of the nitrogen atom at the N1 position of the adenine base. This compound has garnered interest due to its unique properties and potential applications in various scientific fields, particularly in medicinal chemistry and virology.
Adenosine-N1-oxide can be naturally found in royal jelly, a substance produced by honeybees that is known for its nutritional and medicinal properties. The compound can also be synthesized in the laboratory through specific chemical reactions involving adenosine.
Adenosine-N1-oxide belongs to the class of nucleoside derivatives. It is specifically categorized as an oxidized nucleoside, which plays a significant role in biological systems and has implications in pharmacology due to its anti-inflammatory and antiviral properties.
The synthesis of adenosine-N1-oxide primarily involves the oxidation of adenosine. The oxidation process typically utilizes oxidizing agents such as hydrogen peroxide or other peroxides.
The reaction is performed in an aqueous medium with controlled pH conditions to ensure selective oxidation at the N1 position of the adenine base. Industrial production methods mirror laboratory techniques but are scaled up for efficiency, employing large reactors and stringent control over reaction parameters such as temperature and concentration to maximize yield and purity.
Adenosine-N1-oxide retains the basic structure of adenosine, which consists of an adenine base attached to a ribose sugar. The key modification is the presence of an oxide group at the N1 position, which alters its chemical behavior and stability.
The molecular formula of adenosine-N1-oxide is C10H13N5O4. Its molecular weight is approximately 269.25 g/mol. The compound's structural modifications contribute to its stability and biological activity compared to unmodified adenosine .
Adenosine-N1-oxide primarily undergoes oxidation reactions. It exhibits resistance to conversion by adenosine deaminase, making it more stable than adenosine itself.
The common reagents used in synthesizing adenosine-N1-oxide include hydrogen peroxide under controlled conditions. The major product formed from this reaction is adenosine-N1-oxide, which demonstrates enhanced stability and anti-inflammatory properties compared to its precursor .
Adenosine-N1-oxide exerts its biological effects primarily through modulation of cellular signaling pathways. It influences the phosphoinositide 3-kinase/Akt/glycogen synthase kinase 3 beta signaling pathway, leading to inhibition of pro-inflammatory cytokines secreted by activated macrophages. This mechanism contributes to its potential therapeutic applications in inflammatory disorders .
Adenosine-N1-oxide is typically a white to off-white crystalline powder. It is soluble in water and exhibits stability under physiological conditions, which enhances its suitability for biological applications.
The compound's chemical properties include its ability to resist enzymatic degradation by adenosine deaminase, thereby prolonging its action within biological systems. Its anti-inflammatory effects are attributed to its ability to modulate immune responses effectively .
Adenosine-N1-oxide has a wide range of scientific applications:
Adenosine-N1-oxide demonstrates potent anti-inflammatory properties by targeting macrophage-mediated cytokine production. This naturally occurring adenosine analog, isolated from royal jelly, exhibits enhanced stability compared to endogenous adenosine due to its structural modification at the N1 position of the adenine moiety, rendering it refractory to adenosine deaminase-mediated conversion to inosine. This property significantly extends its biological half-life and therapeutic potential in inflammatory contexts [1] [5].
In experimental models utilizing lipopolysaccharide and interferon-γ-stimulated mouse peritoneal macrophages and human monocytic THP-1 cell lines, adenosine-N1-oxide effectively suppressed the secretion of key pro-inflammatory cytokines including tumor necrosis factor-α, interleukin-6, and interleukin-12. The compound achieved 50% inhibition of these cytokines at substantially lower concentrations compared to unmodified adenosine and the anti-inflammatory agent dipotassium glycyrrhizate. Specifically, adenosine-N1-oxide demonstrated approximately 10-fold greater potency than adenosine in suppressing tumor necrosis factor-α and interleukin-6 secretion across both cellular models. This robust inhibition was observed across a broad spectrum of inflammatory mediators and occurred through mechanisms extending beyond its metabolic stability [1] [5].
Table 1: Comparative Efficacy of Adenosine-N1-Oxide in Suppressing Pro-inflammatory Cytokines
| Cytokine Target | Cell Model | Concentration for 50% Inhibition (ANO) | Concentration for 50% Inhibition (Adenosine) |
|---|---|---|---|
| Tumor Necrosis Factor-α | Mouse Peritoneal Macrophages | 0.8 ± 0.1 μM | 8.5 ± 1.2 μM |
| Tumor Necrosis Factor-α | THP-1 Cells | 1.2 ± 0.3 μM | 12.3 ± 2.1 μM |
| Interleukin-6 | Mouse Peritoneal Macrophages | 1.1 ± 0.2 μM | 10.7 ± 1.8 μM |
| Interleukin-12 | Mouse Peritoneal Macrophages | 0.9 ± 0.2 μM | 9.8 ± 1.5 μM |
Adenosine-N1-oxide demonstrated superior anti-inflammatory efficacy when directly compared to synthetic adenosine receptor-selective agonists in lipopolysaccharide and interferon-γ-stimulated peritoneal macrophages. The compound outperformed the A1 adenosine receptor-selective agonist 2-chloro-N6-cyclopentyladenosine, the A2A adenosine receptor-selective agonist 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamideadenosine hydrochloride, and the A3 adenosine receptor-selective agonist N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide in suppressing the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12. Notably, adenosine-N1-oxide inhibited a broader spectrum of pro-inflammatory cytokines than any single synthetic receptor-specific agonist. In THP-1 cells, the compound's efficacy was comparable to that of 2-chloro-N6-cyclopentyladenosine and N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, suggesting cell type-specific variations in its mechanism of action. This superior performance indicates that adenosine-N1-oxide's effects cannot be solely attributed to selective activation of a single adenosine receptor subtype, suggesting either simultaneous engagement of multiple receptor pathways or receptor-independent mechanisms [1] [5].
The anti-inflammatory actions of adenosine-N1-oxide extend beyond cell surface receptor interactions to include direct modulation of transcriptional regulators within macrophages. This represents a sophisticated mechanism for controlling inflammatory gene expression programs. Through targeted effects on specific transcription factors and signaling cascades, adenosine-N1-oxide effectively reprograms macrophage responses to inflammatory stimuli, establishing a sustained anti-inflammatory phenotype that contributes to its therapeutic potential [1] [5].
Adenosine-N1-oxide significantly upregulates the expression of the anti-inflammatory transcription factor c-Fos in macrophages, which constitutes a key mechanism in its suppression of pro-inflammatory cytokine production. Experimental evidence demonstrates that adenosine-N1-oxide treatment increases c-Fos protein expression by approximately 3-fold in lipopolysaccharide and interferon-γ-stimulated macrophages within 2 hours of exposure. This upregulation precedes the inhibition of cytokine secretion, suggesting a causative relationship. Mechanistically, c-Fos forms activator protein-1 complexes that bind to regulatory regions of cytokine genes, attenuating nuclear factor-kappa B-mediated transcriptional activation. When c-Fos expression was experimentally blocked using specific inhibitors, adenosine-N1-oxide lost approximately 70% of its inhibitory effect on tumor necrosis factor-α and interleukin-6 production, confirming the critical involvement of this pathway. Electrophoretic mobility shift assays further demonstrated that adenosine-N1-oxide treatment reduces the DNA-binding activity of nuclear factor-kappa B while enhancing activator protein-1 binding activity, indicating a fundamental shift in the transcriptional machinery governing inflammatory responses [1] [3] [5].
While adenosine receptor activation typically modulates cytokine production through cyclic adenosine monophosphate-dependent pathways, adenosine-N1-oxide employs distinct mechanisms for interleukin-6 suppression. Experimental evidence demonstrates that adenosine-N1-oxide effectively inhibits interleukin-6 secretion in macrophages without significantly altering intracellular cyclic adenosine monophosphate levels. Pharmacological inhibition of protein kinase A, the primary effector of cyclic adenosine monophosphate signaling, failed to reverse adenosine-N1-oxide-mediated interleukin-6 suppression. Instead, adenosine-N1-oxide activates alternative signaling cascades including the phosphatidylinositol 3-kinase-protein kinase B pathway and mitogen-activated protein kinase pathways. Specifically, the compound induces rapid phosphorylation of extracellular signal-regulated kinases 1/2 and protein kinase B within 15-30 minutes of treatment. Inhibition of phosphatidylinositol 3-kinase with wortmannin significantly attenuated adenosine-N1-oxide's suppression of interleukin-6 by approximately 60%, while inhibition of mitogen-activated protein kinase kinase 1 reduced its efficacy by approximately 45%. This demonstrates that adenosine-N1-oxide utilizes complementary cyclic adenosine monophosphate-independent pathways, particularly phosphatidylinositol 3-kinase-protein kinase B and mitogen-activated protein kinase cascades, to modulate interleukin-6 expression, representing a significant departure from conventional adenosine receptor signaling mechanisms [5].
Table 2: Signaling Pathways Involved in Adenosine-N1-Oxide-Mediated Interleukin-6 Suppression
| Signaling Pathway | Effect of ANO | Impact on IL-6 Suppression When Inhibited | Proposed Mechanism |
|---|---|---|---|
| Cyclic Adenosine Monophosphate-Protein Kinase A | No significant activation | < 10% reduction | Not primary mechanism |
| Phosphatidylinositol 3-Kinase-Protein Kinase B | Rapid phosphorylation | ~60% attenuation | Transcriptional regulation of IL-6 gene |
| Extracellular Signal-Regulated Kinase 1/2 | Rapid phosphorylation | ~45% attenuation | Modulation of transcription factor activity |
| c-Fos/Activator Protein-1 | Protein upregulation | ~70% attenuation | Competition with nuclear factor-kappa B binding |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6